4-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide
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Overview
Description
4-(Benzyloxy)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzyloxy group, a thiophen-2-ylmethyl group, and a carboxamide group attached to the indole core, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where the indole is treated with benzyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Thiophen-2-ylmethyl Group: This step involves a nucleophilic substitution reaction where the indole derivative reacts with thiophen-2-ylmethyl chloride.
Formation of the Carboxamide Group: The final step involves the reaction of the indole derivative with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyloxy group.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be used to study the interactions of indole derivatives with biological targets. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties, making this compound a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors in the body. This compound could potentially modulate the activity of enzymes involved in inflammatory pathways or bind to receptors in the central nervous system, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-1H-indole-2-carboxamide: Lacks the thiophen-2-ylmethyl group, which may affect its biological activity.
N-(Thiophen-2-ylmethyl)-1H-indole-2-carboxamide: Lacks the benzyloxy group, which could influence its chemical reactivity and interactions.
4-(Methoxy)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide: The methoxy group may alter the compound’s electronic properties compared to the benzyloxy group.
Uniqueness
The presence of both the benzyloxy and thiophen-2-ylmethyl groups in 4-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide makes it unique
Properties
IUPAC Name |
4-phenylmethoxy-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-21(22-13-16-8-5-11-26-16)19-12-17-18(23-19)9-4-10-20(17)25-14-15-6-2-1-3-7-15/h1-12,23H,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUSCNMNUCBHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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